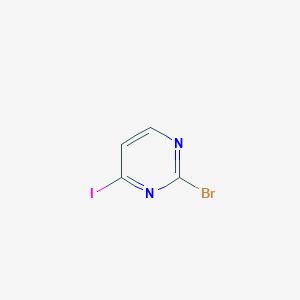

2-Bromo-4-iodopyrimidine

Descripción

2-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative with bromine and iodine substituents at the 2- and 4-positions, respectively. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. Halogenated pyrimidines, in particular, serve as critical intermediates in Suzuki-Miyaura cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed functionalizations .

Propiedades

IUPAC Name |

2-bromo-4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEJYDSOKWOWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034619-55-0 | |

| Record name | 2-bromo-4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselective Metalation and Halogenation (Thieme E-Journals, 2008)

- Starting Material: 2-bromopyrimidine derivatives.

- Reagents: TMPMgCl·LiCl or TMP₂Mg·2LiCl (magnesium amide bases).

- Procedure: Metalation at low temperatures (-60 °C) selectively at the C4 position, followed by trapping with iodine to install the iodine substituent.

- Outcome: Formation of 2-bromo-4-iodopyrimidine in a regio- and chemoselective manner.

- Advantages: High regioselectivity; allows sequential functionalization; useful for complex molecule synthesis.

- Limitations: Requires low temperature and air/moisture sensitive reagents.

| Parameter | Details |

|---|---|

| Starting material | 2-bromopyrimidine |

| Base | TMPMgCl·LiCl or TMP₂Mg·2LiCl |

| Halogen source | Iodine (I₂) |

| Temperature | -60 °C |

| Reaction time | ~1 hour |

| Selectivity | High regio- and chemoselectivity |

| Yield | Not specified, generally good |

Multi-Step Halogenation and Diazotization (Analogous Pyridine Synthesis)

- Procedure: Though primarily reported for 2-bromo-4-iodopyridine, a similar approach may be adapted for pyrimidines.

- Steps:

- Nitration of bromopyridine (or pyrimidine analog) using concentrated sulfuric and nitric acids.

- Reduction with FeSO₄ and aqueous ammonia.

- Diazotization with sodium nitrite in sulfuric acid, followed by iodide substitution.

- Outcome: Introduction of iodine at the desired position.

- Notes: This method is more complex and multi-step but may be useful when direct halogenation is challenging.

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogen Exchange (Patent EP1411048A1) | 2-chloro-4-iodopyrimidine | HBr in glacial acetic acid, RT to reflux | High yield, clean, scalable | Requires 2-chloro precursor |

| Regioselective Metalation | 2-bromopyrimidine | TMPMgCl·LiCl, I₂, -60 °C | High regioselectivity, one-step halogenation | Requires low temperature, sensitive reagents |

| Multi-step Diazotization (Analogous) | Bromopyrimidine analogs | H₂SO₄/HNO₃ nitration, FeSO₄ reduction, NaNO₂ diazotization, KI substitution | Can introduce iodine selectively | Multi-step, more complex |

- The halogen exchange method starting from 2-chloropyrimidines is favored for industrial and laboratory-scale synthesis due to its simplicity, mild conditions, and high yields without requiring chromatographic purification.

- Regioselective metalation methods provide precise control over substitution patterns, enabling further functionalization of the pyrimidine ring, which is valuable for complex molecule synthesis.

- Multi-step diazotization-based methods are less common for pyrimidines but provide a strategic route when direct halogenation is problematic.

- The choice of method depends on the availability of starting materials, desired scale, and downstream synthetic applications.

The preparation of this compound is well-established through several synthetic routes. The most efficient and practical approach involves halogen exchange from readily available 2-chloro-4-iodopyrimidines using hydrobromic acid under mild conditions, affording high yields with minimal purification. Regioselective metalation followed by iodine trapping offers an alternative for selective functionalization, especially in complex synthetic schemes. These methods provide robust access to this valuable intermediate for further use in cross-coupling and medicinal chemistry applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-iodopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Organic Chemistry

2-Bromo-4-iodopyrimidine serves as a critical intermediate in the synthesis of various organic compounds. Its halogen substituents allow for diverse reactivity patterns, making it suitable for:

- Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by nucleophiles, enabling the formation of various substituted pyrimidines.

- Cross-Coupling Reactions: It participates in palladium-catalyzed reactions such as Suzuki and Stille couplings, facilitating the construction of biaryl compounds and other complex structures.

Biological Applications

In biological research, this compound is utilized for:

- Development of Bioactive Compounds: It is employed in synthesizing enzyme inhibitors and other bioactive molecules that target specific biological pathways.

- Nucleic Acid Studies: The compound can be modified to study interactions with nucleic acids, providing insights into genetic mechanisms and potential therapeutic applications.

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly in developing pharmaceuticals:

- Antiviral and Anticancer Agents: Research indicates that derivatives of this compound may exhibit antiviral and anticancer properties due to their ability to inhibit specific enzymes or receptors involved in disease processes.

- Anti-inflammatory Drugs: Its structural features allow for modifications that enhance its efficacy as an anti-inflammatory agent.

Industrial Applications

In industry, this compound is used for:

- Agrochemicals Production: It serves as a precursor in the synthesis of pesticides and herbicides.

- Materials Science: The compound is involved in producing advanced materials such as liquid crystals used in electronic displays.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Functionalization Studies:

A study demonstrated the regioselective functionalization of pyrimidine derivatives using magnesiated species derived from this compound, showcasing its utility in synthesizing complex structures under mild conditions . -

Synthesis of Antiviral Agents:

Research indicated that derivatives of this compound could be synthesized to yield potential antiviral agents, emphasizing its role in pharmaceutical development . -

Cross-Coupling Reactions:

The effectiveness of this compound in palladium-catalyzed cross-coupling reactions was documented, illustrating its versatility as a building block for creating biaryl compounds .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-iodopyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can be easily substituted or coupled with other functional groups, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

The structural and functional properties of 2-Bromo-4-iodopyrimidine can be contextualized by comparing it to halogenated pyrimidines with substitutions at different positions or with alternate halogens. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Key Halogenated Pyrimidine Derivatives

Key Observations :

Substituent Position and Reactivity: The position of halogens significantly influences reactivity. For example, this compound’s iodine at the 4-position is more polarizable than bromine, enhancing its susceptibility to nucleophilic aromatic substitution compared to 5-Bromo-2-iodopyrimidine (iodine at 2-position) . Amino-substituted analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit hydrogen-bonding capabilities, forming supramolecular networks in crystals, which are absent in non-amino derivatives .

Electronic and Steric Effects: Methyl or methoxy groups (e.g., 2-Amino-5-bromo-4-methoxypyrimidine) donate electron density via resonance, reducing electrophilicity at the pyrimidine ring compared to halogen-only derivatives . Steric hindrance from bulky substituents (e.g., cyclopentyl in 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) may slow reaction kinetics in cross-coupling applications .

Synthetic Utility :

- Bromo-iodo pyrimidines are preferred for sequential functionalization due to the distinct reactivity of bromine (easier oxidative addition) and iodine (facile displacement) .

- Chloro-bromo analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) are often intermediates in stepwise substitutions, as seen in ’s synthesis using SnCl₂/HCl .

Crystallographic and Physicochemical Comparisons

Table 2: Crystallographic Data for Selected Compounds

- Planarity : Halogenated pyrimidines generally retain planarity (e.g., 5-Bromo-2-chloropyrimidin-4-amine has an r.m.s. deviation of 0.087 Å), which is critical for π-stacking in materials science .

- Thermal Stability: Melting points correlate with intermolecular forces. Amino-substituted derivatives (e.g., 460–461 K for 5-Bromo-2-chloropyrimidin-4-amine) exhibit higher thermal stability due to hydrogen bonding .

Actividad Biológica

2-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in drug synthesis. This compound serves as a key building block in the development of pharmaceuticals, particularly in targeting various biological pathways related to cancer, inflammation, and infectious diseases.

- Molecular Formula: CHBrIN

- Molecular Weight: 283.89 g/mol

- CAS Number: 100523-96-4

- Structural Formula: Structural Formula

1. Pharmaceutical Synthesis

This compound is widely used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing compounds that exhibit anti-cancer and anti-inflammatory properties. For instance, it has been utilized in synthesizing pyridinylimidazole-type inhibitors that target p38α MAPK, a pathway implicated in inflammatory responses and cancer progression .

2. Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses, including HIV and HCV. It has been shown to inhibit viral replication by interfering with specific viral enzymes .

3. Immunomodulatory Effects

The compound has also demonstrated potential in modulating immune responses. Studies have explored its effects on cytokine production and its ability to influence pathways such as NF-κB and JAK/STAT signaling, which are critical in immune regulation .

4. Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases .

Case Study: Synthesis of Anti-Cancer Agents

A study optimized the synthesis of pyridinylimidazoles starting from 2-bromo-4-methylpyridine, demonstrating that modifications could enhance potency against cancer cell lines. The (S)-enantiomer of one synthesized compound showed twice the activity compared to its counterpart .

Case Study: Antiviral Screening

In a screening for antiviral compounds, derivatives of this compound were tested against HIV and HCV. Results indicated significant inhibition of viral replication at micromolar concentrations, highlighting its potential as a lead compound for further development .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4-iodopyrimidine, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation of pyrimidine derivatives. A two-step approach involves bromination of 4-iodopyrimidine using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), followed by purification via column chromatography . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.

- Catalyst selection : Pd-based catalysts improve regioselectivity in cross-coupling reactions.

- Stoichiometry : Excess brominating agents (1.2–1.5 equiv) optimize substitution at the 2-position.

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Direct bromination | PBr₃, DMF, 0°C | 68 | ≥95% | |

| NBS-mediated | NBS, AIBN, CCl₄ | 72 | ≥98% |

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization includes:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., absence of proton signals at C2 and C4).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.8).

- X-ray crystallography : For unambiguous confirmation of halogen positions, though limited by crystal growth challenges .

Critical Note : Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

The reactivity at C2 vs. C4 is governed by:

- Electronic effects : The electron-withdrawing iodine at C4 activates C2 for nucleophilic attack due to inductive destabilization.

- Steric factors : Bulkier substituents at C4 hinder access to C2, favoring substitution at C4 in certain conditions .

- Catalytic systems : Pd(0) catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at C2, while Cu(I) promotes Ullmann reactions at C4 .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts in cross-coupling reactions)?

Density Functional Theory (DFT) simulations are critical for analyzing competing reaction pathways:

- Transition state analysis : Identify energy barriers for alternative substitution pathways.

- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. THF) to explain yield variations.

- Byproduct prediction : Model side reactions (e.g., dehalogenation) under high-temperature conditions .

Example : DFT studies on Pd-catalyzed couplings revealed that iodine at C4 stabilizes intermediates via hyperconjugation, reducing byproduct formation .

Q. What strategies address discrepancies in reported spectroscopic data for this compound derivatives?

Contradictions in H NMR shifts often arise from:

- Solvent polarity : Compare data in deuterated DMSO vs. CDCl₃.

- Dynamic effects : Temperature-dependent tautomerism in polar solvents.

- Impurity profiles : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between target compound and halogenated byproducts .

Recommendation : Establish a standardized protocol (solvent, temperature, concentration) for NMR data collection and reference against computational predictions .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to investigate the electronic properties of this compound?

Adopt a hybrid experimental-computational approach:

Electrochemical analysis : Cyclic voltammetry to measure reduction potentials.

UV-Vis spectroscopy : Correlate absorption maxima with DFT-predicted HOMO-LUMO gaps.

Single-crystal XRD : Validate bond lengths and angles to refine computational models .

Case Study : A 2024 study combined XRD with DFT to demonstrate that iodine’s polarizability enhances charge transfer in metal-organic frameworks (MOFs) .

Q. What frameworks guide the analysis of contradictory data in halogenated pyrimidine research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses:

Q. How can researchers optimize the use of this compound in multi-step syntheses (e.g., imidazopyrimidine derivatives)?

Key considerations include:

- Sequential functionalization : Prioritize iodine substitution before bromine due to its lower reactivity.

- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to protect reactive sites during cross-coupling .

- Scale-up challenges : Mitigate palladium residue in API synthesis via scavenger resins (e.g., QuadraPure™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.